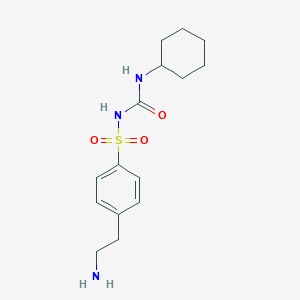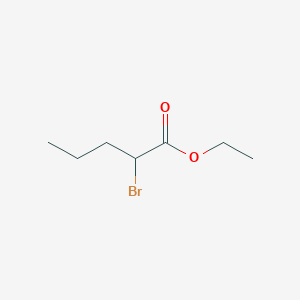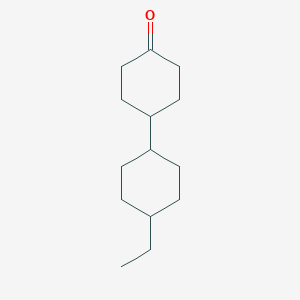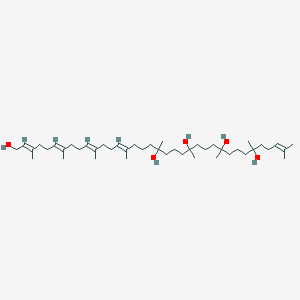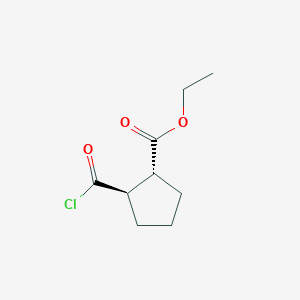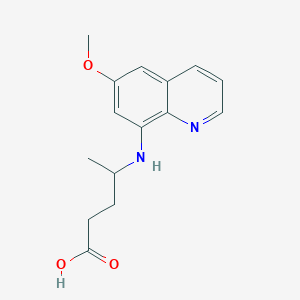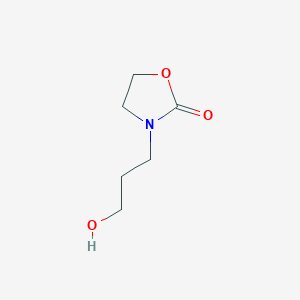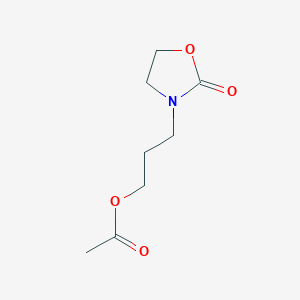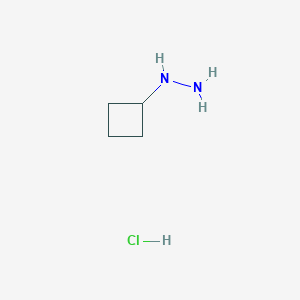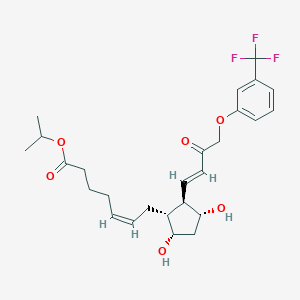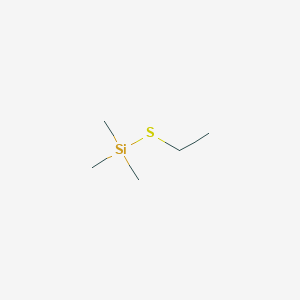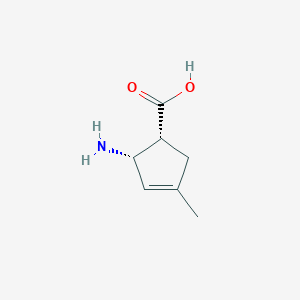
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid, commonly known as ACPC, is an amino acid derivative that has been widely studied for its potential therapeutic applications. ACPC is a chiral molecule that exists in two enantiomeric forms, with the (1R,2S) enantiomer being the biologically active form. ACPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of ACPC is not fully understood, but it is believed to act on the glutamatergic system in the brain. ACPC has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in processes such as learning and memory. ACPC has also been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.
Efectos Bioquímicos Y Fisiológicos
ACPC has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the activity of certain enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin. ACPC has also been found to increase the release of acetylcholine, a neurotransmitter that plays a role in cognitive function. In addition, ACPC has been found to increase the production of BDNF, as mentioned previously.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACPC in lab experiments is its relatively low toxicity. ACPC has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Another advantage is its ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. However, one limitation is the lack of well-controlled clinical trials in humans, which makes it difficult to draw definitive conclusions about its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on ACPC. One area of interest is its potential use in treating addiction and drug dependence. ACPC has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential use in enhancing cognitive function. ACPC has been found to improve memory and learning in animal studies, and further research is needed to determine its potential as a cognitive enhancer in humans. Finally, more research is needed to fully understand the mechanism of action of ACPC and its potential therapeutic applications.
Métodos De Síntesis
ACPC can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reduction of 2-acetylcyclopentanone using sodium borohydride, followed by the addition of an amine group to the resulting cyclopentanone derivative. Another method involves the use of enzymes such as transaminases to catalyze the conversion of a precursor molecule to ACPC.
Aplicaciones Científicas De Investigación
ACPC has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective properties, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. ACPC has also been studied for its potential use in treating addiction and drug dependence, as well as for its potential to enhance cognitive function.
Propiedades
Número CAS |
156292-41-0 |
|---|---|
Nombre del producto |
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(1R,2S)-2-amino-4-methylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h3,5-6H,2,8H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
JHTWYDHODRPLCW-RITPCOANSA-N |
SMILES isomérico |
CC1=C[C@@H]([C@@H](C1)C(=O)O)N |
SMILES |
CC1=CC(C(C1)C(=O)O)N |
SMILES canónico |
CC1=CC(C(C1)C(=O)O)N |
Sinónimos |
3-Cyclopentene-1-carboxylicacid,2-amino-4-methyl-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

